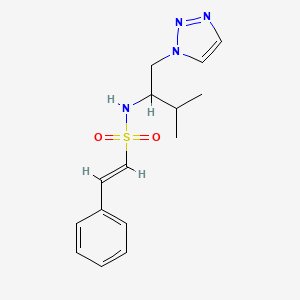
(E)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2-phenylethenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2-phenylethenesulfonamide” is a small molecule organic compound that belongs to the class of sulfonamides or sulfa drugs1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information about the synthesis of this compound. However, sulfonamides are typically synthesized through the reaction of a sulfonyl chloride with ammonia or an amine2.Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the search results. However, as a sulfonamide, it likely contains a sulfonyl group (SO2) attached to two carbon atoms, one of which is part of an amine group.Chemical Reactions Analysis
I couldn’t find specific information about the chemical reactions involving this compound. However, sulfonamides are known to undergo reactions typical of amides and sulfonic acids2.Physical And Chemical Properties Analysis
The physical and chemical properties of this specific compound are not available in the search results. However, sulfonamides generally have a wide range of solubilities and melting points depending on their specific structures4.Applications De Recherche Scientifique
Synthesis and Characterization
A study by Hajib et al. (2022) details the synthesis of a bi-triazole precursor closely related to the compound , achieved in two steps from 2-amino-2-ethyl-1,3-propanediol with an 80% yield. The structural elucidation of the products was conducted using 1D and 2D NMR, IR spectroscopy, and elemental analysis, highlighting the compound's potential as a versatile intermediate in chemical synthesis Hajib et al., 2022.
Antibacterial and Antifungal Applications
Wang et al. (2010) synthesized a series of sulfanilamide-derived 1,2,3-triazole compounds, showing promising antibacterial potency through preliminary in vitro screenings. This study underlines the significant role triazole compounds can play in developing new antibacterial agents Wang et al., 2010.
Anticancer Activity
Sławiński et al. (2012) explored novel 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives for their potential anticancer activity. The in vitro antitumor efficacy of these compounds against various human tumor cell lines demonstrated remarkable activity at low micromolar levels, indicating the therapeutic potential of triazole derivatives in cancer treatment Sławiński et al., 2012.
Antifungal and UV Protection Applications
Mohamed et al. (2020) designed and synthesized thiazole azodyes containing sulfonamide moiety, which when applied to cotton fabrics, provided UV protection and antimicrobial properties. This research shows the compound's utility beyond pharmaceuticals, finding relevance in materials science and textile engineering Mohamed et al., 2020.
Safety And Hazards
The safety and hazards associated with this specific compound are not available in the search results. However, sulfonamides are generally considered safe for use but can cause allergic reactions in some individuals5.
Orientations Futures
The future directions for this specific compound are not available in the search results. However, sulfonamides continue to be studied for their potential uses in various medical and industrial applications6.
Please note that this information is based on the available search results and may not be fully accurate or complete. For more detailed information, please refer to relevant scientific literature or consult with a chemical expert.
Propriétés
IUPAC Name |
(E)-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-13(2)15(12-19-10-9-16-18-19)17-22(20,21)11-8-14-6-4-3-5-7-14/h3-11,13,15,17H,12H2,1-2H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSIDOSCKUFLMM-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(CN1C=CN=N1)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2-phenylethenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

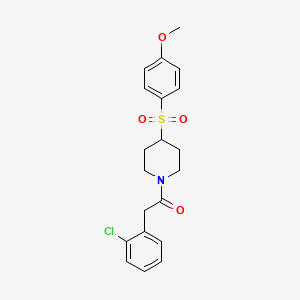
![3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6,7-dimethylquinoxalin-2(1H)-one](/img/structure/B2590917.png)
![3-Methyl-5-oxo-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid](/img/structure/B2590918.png)
![ethyl 2-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2590919.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2590920.png)
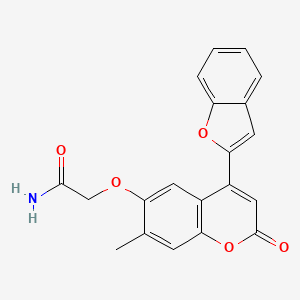
![N-(2-chlorophenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2590923.png)
![N-[1-(1,3-Benzothiazol-6-yl)ethyl]but-2-ynamide](/img/structure/B2590925.png)
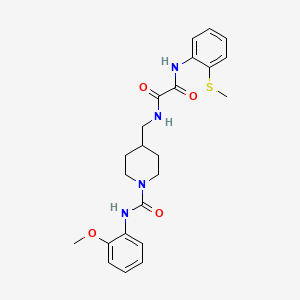
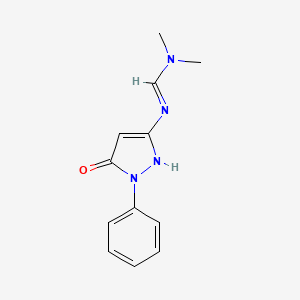
![7-(4-methoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2590932.png)
![N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea](/img/structure/B2590935.png)
![2-(3,4-Dimethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2590938.png)
![(2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile](/img/structure/B2590939.png)